Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate
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Description
The compound is a complex organic molecule that likely contains a benzothiophene group, a piperazine ring, and a methoxyphenyl group . Piperazines are one of the most important classes of chemical compounds due to their many pharmacological properties . They consist of a six-membered ring and contain two nitrogen atoms in opposite positions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, was synthesized and characterized using spectroscopic techniques . Theoretical calculations were performed in the DFT method using the B3LYP functional and the 6–311 + + G(d,p) basis set .
Chemical Reactions Analysis
The synthesized structure of the related compound has low reactivity and a tendency to be stable . The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum .
Physical and Chemical Properties Analysis
The related compound has very good nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times (9.27 × 10–30 esu) greater than that of the urea used for comparison .
Future Directions
Properties
IUPAC Name |
ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S2/c1-3-29-22(25)20-21(18-9-4-5-10-19(18)30-20)31(26,27)24-13-11-23(12-14-24)16-7-6-8-17(15-16)28-2/h4-10,15H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMJQTDALUVFFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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